Pyridoxine 4,5-dicaprylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 4,5-dicaprylate typically involves the esterification of pyridoxine with caprylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine 4,5-dicaprylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pyridoxine and caprylic acid.
Oxidation: The hydroxyl groups in pyridoxine can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Pyridoxine and caprylic acid.
Oxidation: Pyridoxal or pyridoxamine derivatives.
Substitution: Various substituted pyridoxine derivatives.
Scientific Research Applications
Pyridoxine 4,5-dicaprylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in treating vitamin B6 deficiency and its use in drug formulations.
Mechanism of Action
The mechanism of action of pyridoxine 4,5-dicaprylate is primarily related to its role as a derivative of pyridoxine. Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which acts as a coenzyme in various biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitters, and lipids. This compound is believed to exert similar effects by releasing pyridoxine upon hydrolysis .
Comparison with Similar Compounds
- Pyridoxine 3,4-dicaprylate
- Pyridoxine 3,4-dipalmitate
- Pyridoxal 5’-phosphate
Comparison: Pyridoxine 4,5-dicaprylate is unique due to its specific esterification at the 4 and 5 positions, which may confer different physicochemical properties compared to other derivatives. For example, pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate have ester groups at different positions, which can affect their solubility, stability, and biological activity. Pyridoxal 5’-phosphate, on the other hand, is the active coenzyme form of pyridoxine and plays a direct role in enzymatic reactions .
Properties
CAS No. |
749-99-5 |
---|---|
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3 |
InChI Key |
IVCPRWHRGQGMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC |
Origin of Product |
United States |
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